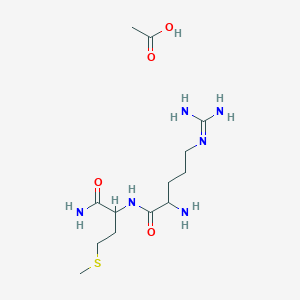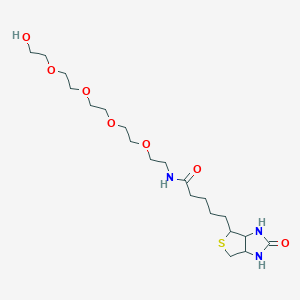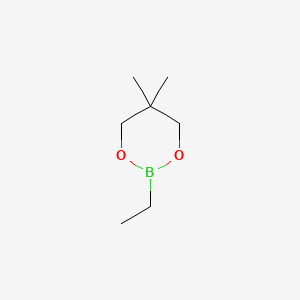
H-DL-Arg-DL-Met-NH2.CH3CO2H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-DL-Arg-DL-Met-NH2.CH3CO2H is a synthetic peptide derivative. It consists of the amino acids arginine and methionine in their DL-forms, with an amide group and an acetate counterion. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Met-NH2.CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids DL-arginine and DL-methionine are sequentially coupled to the resin using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using a deprotecting agent like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and simultaneously deprotected using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The final product is purified using techniques like HPLC (high-performance liquid chromatography) to achieve the desired purity.
化学反応の分析
Types of Reactions
H-DL-Arg-DL-Met-NH2.CH3CO2H: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: DTT, mild basic conditions.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
H-DL-Arg-DL-Met-NH2.CH3CO2H: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of H-DL-Arg-DL-Met-NH2.CH3CO2H depends on its specific biological activity. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
類似化合物との比較
Similar Compounds
H-Arg-NH2 hydrochloride: A simpler peptide with similar arginine content.
Ac-Cha-Arg-Disc-Met-NH2: A synthetic tetrapeptide with a similar methionine residue.
H-Phe-D-met-arg-phe-NH2: Another peptide with methionine and arginine residues.
Uniqueness
H-DL-Arg-DL-Met-NH2.CH3CO2H: is unique due to its specific combination of DL-arginine and DL-methionine, which may confer distinct biological properties compared to its similar compounds. Its specific sequence and structure can result in unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C13H28N6O4S |
|---|---|
分子量 |
364.47 g/mol |
IUPAC名 |
acetic acid;2-amino-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C11H24N6O2S.C2H4O2/c1-20-6-4-8(9(13)18)17-10(19)7(12)3-2-5-16-11(14)15;1-2(3)4/h7-8H,2-6,12H2,1H3,(H2,13,18)(H,17,19)(H4,14,15,16);1H3,(H,3,4) |
InChIキー |
ZOBRUMRGZFWCOB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)




![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)

![Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B12100015.png)




